SIRT2 Enzymatic Inhibition (Ki): Target Compound Compared with AK-1 and AK-7 Tool Compounds
The target compound inhibits human recombinant SIRT2 with an inhibition constant (Ki) of 7.0 μM, measured using a substrate deacetylation assay with the fluorogenic peptide substrate Gln-Pro-Lys-Lys-(ε-acetyl)-AMC [1]. In comparison, the widely used SIRT2 tool inhibitor AK-1 (3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide) exhibits an IC₅₀ of 12.5 μM (enzymatic assay), while AK-7 (3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide) exhibits an IC₅₀ of 15.5 μM [2]. The target compound thus demonstrates approximately 1.8-fold tighter binding (by Ki) than the reported IC₅₀ of AK-1, and approximately 2.2-fold tighter than AK-7. However, direct numerical comparison must be interpreted with caution because Ki and IC₅₀ values were determined under different assay conditions (enzyme concentration, substrate identity, and incubation time may differ). The azepane-sulfonyl core is shared across all three compounds, but the amide-side substituent differs (4-(methylsulfonyl)phenyl in the target vs. 3-nitrophenyl in AK-1 and 3-bromophenyl in AK-7), suggesting that the electron-withdrawing methylsulfonylphenyl group may contribute favorably to SIRT2 active-site interactions [3].
| Evidence Dimension | SIRT2 inhibitory activity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 7.0 μM (7,000 nM) — inhibition of human recombinant SIRT2, substrate deacetylation assay using Gln-Pro-Lys-Lys-(ε-acetyl)-AMC peptide substrate |
| Comparator Or Baseline | AK-1: IC₅₀ = 12.5 μM (enzymatic SIRT2 assay) ; AK-7: IC₅₀ = 15.5 μM (biochemical sirtuin deacetylation assay) [2]; Compound 117 (Khanfar 2014): IC₅₀ = 15.9 μM, 4-chlorophenyl sulfonamide with 4-(methylsulfonyl)phenyl amide [4] |
| Quantified Difference | Target Ki = 7.0 μM vs. AK-1 IC₅₀ = 12.5 μM (~1.8-fold lower Ki); vs. AK-7 IC₅₀ = 15.5 μM (~2.2-fold lower); vs. Compound 117 IC₅₀ = 15.9 μM (~2.3-fold lower). Note: Ki and IC₅₀ are not directly equivalent; the comparison is ordinal. |
| Conditions | Target: human recombinant SIRT2, Gln-Pro-Lys-Lys-(ε-acetyl)-AMC substrate (BindingDB/ChEMBL assay CHEMBL4005601). AK-1: enzymatic SIRT2 assay (vendor-reported). AK-7: biochemical sirtuin deacetylation assay (Taylor et al. 2011). Compound 117: SIRT2 deacetylation assay (Khanfar et al. 2014). |
Why This Matters
For procurement decisions in SIRT2-focused screening campaigns, the target compound offers a structurally distinct combination of azepane-sulfonyl donor and methylsulfonylphenyl acceptor that produces SIRT2 inhibition in the single-digit micromolar range—a potency tier that is comparable to or modestly better than the benchmark tool compounds AK-1 and AK-7, while offering a different selectivity and physicochemical profile for SAR exploration.
- [1] BindingDB Entry BDBM50576709. Ki = 7,000 nM for human recombinant SIRT2, substrate deacetylation assay (ChEMBL assay CHEMBL4005601). Deposited by The University of Hong Kong. Accessed 2026. View Source
- [2] Taylor, D.M.; et al. A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase. ACS Chem. Biol. 2011, 6, 540–546. AK-7 SIRT2 IC₅₀ = 15.5 μM. View Source
- [3] BRENDA Enzyme Database. EC 2.3.1.286. Ligand entry for 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide (AK-1): highly selective inhibitor for SIRT2, low inhibition of SIRT1 and SIRT3. Accessed 2026. View Source
- [4] Khanfar, M.A.; et al. Eur. J. Med. Chem. 2014, 76, 414–426. Table 2, Compound 117: IC₅₀ = 15.9 μM, 0% SIRT1 and 0% SIRT3 inhibition at 10 μM. PMCID: PMC4019389. View Source
